

A Comparative Spectroscopic Guide to 2-Tetradecynol and Structurally Related Compounds

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Compound of Interest

Compound Name: 2-Tetradecynol

CAS No.: 51309-22-9

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In the nuanced field of chemical analysis and drug development, the precise identification of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this endeavor. This guide provides an in-depth, comparative analysis of the spectroscopic data for **2-Tetradecynol**, a long-chain alkynol, cross-referenced with its structural analogs: the corresponding alkanol (2-Tetradecanol), alkenol (E-2-Tetradecen-1-ol), and ketone (2-Tetradecanone). By understanding the subtle yet significant differences in their spectral fingerprints, researchers can enhance their ability to elucidate the structures of unknown compounds and confirm the identity of synthesized molecules.

The rationale for selecting these specific analogs lies in their structural similarities, which primarily differ by the nature of the carbon-carbon bond at the 2-position and the oxidation state of the functional group. This allows for a focused examination of how these specific structural modifications manifest in their respective spectra. This comparative approach not only serves as a valuable reference for **2-Tetradecynol** but also reinforces the fundamental principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The distinct vibrational modes of bonds within a molecule give rise to characteristic absorption bands.

Key Diagnostic Peaks

The most telling differences in the IR spectra of **2-Tetradecynol** and its analogs are found in the regions associated with the O-H stretch, C-H stretches, and the carbon-carbon multiple bond stretches.

- **2-Tetradecynol** (Internal Alkyne): As an internal alkyne, **2-Tetradecynol** is expected to show a weak $C\equiv C$ stretching vibration in the range of $2100-2260\text{ cm}^{-1}$.^{[1][2]} The intensity of this peak is often diminished due to the symmetry of the internal triple bond.^[3] A broad O-H stretching band is also anticipated around $3200-3500\text{ cm}^{-1}$, characteristic of the alcohol functional group.^[4] Strong, sharp C-H stretching bands from the alkyl chain will be present between $2850-2960\text{ cm}^{-1}$.^[4]
- 2-Tetradecanol (Alkanol): The IR spectrum of this saturated alcohol is dominated by a strong, broad O-H stretching band ($3200-3500\text{ cm}^{-1}$) and strong C-H stretching absorptions ($2850-2960\text{ cm}^{-1}$).^{[4][5]} A strong C-O stretching band is also expected between $1050-1260\text{ cm}^{-1}$.^[4]
- E-2-Tetradecen-1-ol (Alkenol): This compound will exhibit the characteristic broad O-H stretch. Additionally, it will show a vinylic $=C-H$ stretch around $3000-3100\text{ cm}^{-1}$ and a $C=C$ stretching absorption near 1650 cm^{-1} .^{[5][6]}
- 2-Tetradecanone (Ketone): The defining feature of the 2-Tetradecanone IR spectrum is a strong $C=O$ stretching absorption in the region of $1650-1750\text{ cm}^{-1}$.^[6] The O-H stretching band will be absent.

Comparative IR Data Summary

| Compound | O-H Stretch (cm ⁻¹) | C≡C/C=C/C=O Stretch (cm ⁻¹) | C-H (sp ³ /sp ² /sp) Stretch (cm ⁻¹) |
|---------------------|---------------------------------|---|--|
| 2-Tetradecynol | ~3200-3500 (broad) | ~2100-2260 (weak) | ~2850-2960 |
| 2-Tetradecanol | ~3200-3500 (broad) | N/A | ~2850-2960 |
| E-2-Tetradecen-1-ol | ~3200-3500 (broad) | ~1650 | ~3000-3100, ~2850-2960 |
| 2-Tetradecanone | N/A | ~1650-1750 (strong) | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The chemical shift, splitting patterns, and integration of proton signals in ¹H NMR spectra are highly informative.

- **2-Tetradecynol:** The protons on the carbons adjacent to the triple bond (propargylic protons) will be deshielded and are expected to resonate in the range of 2.3-3.0 ppm.[7] The proton on the carbon bearing the hydroxyl group (-CH(OH)-) will appear in the 3.4-4.5 ppm region.[8] The terminal methyl group of the long alkyl chain will appear as a triplet around 0.9 ppm, while the numerous methylene groups will form a large multiplet between 1.2-1.7 ppm.[7]
- **2-Tetradecanol:** The proton attached to the carbon with the hydroxyl group (-CH(OH)-) will be observed in the 3.4-4.5 ppm range.[8] The remainder of the spectrum will consist of signals for the long alkyl chain, with the terminal methyl group around 0.9 ppm and the methylene groups forming a complex multiplet.[7][9]
- **E-2-Tetradecen-1-ol:** The olefinic protons (=CH-) will be significantly deshielded, appearing in the 3.7-6.5 ppm range.[7] The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) will also be deshielded.

- 2-Tetradecanone: The methyl protons adjacent to the carbonyl group ($-\text{C}(=\text{O})\text{CH}_3$) will be deshielded and appear as a singlet around 2.1 ppm. The methylene protons adjacent to the carbonyl group will also be deshielded.

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy provides information about the different carbon environments within a molecule.

- **2-Tetradecynol:** The sp -hybridized carbons of the alkyne group are a key feature, typically resonating in the 60-95 ppm range.^[10] The carbon bearing the hydroxyl group will be in the 55-80 ppm range.^[10] The remaining aliphatic carbons will appear in the upfield region of 10-40 ppm.^[11]
- 2-Tetradecanol: The carbon attached to the hydroxyl group is the most deshielded aliphatic carbon (aside from any potential branching near the end of the chain), appearing in the 55-80 ppm range.^[10] The other carbons of the long chain will resonate at higher fields.^[9]
- E-2-Tetradecen-1-ol: The sp^2 -hybridized carbons of the alkene will be significantly downfield, typically in the 100-170 ppm region.^[12] The carbon attached to the hydroxyl group will also be in the characteristic alcohol region.
- 2-Tetradecanone: The carbonyl carbon is highly deshielded and will appear far downfield, generally between 200-215 ppm.^[10] The carbons alpha to the carbonyl group will also be deshielded compared to other aliphatic carbons.

Comparative NMR Data Summary

| Compound | Key ¹ H NMR Signals (ppm) | Key ¹³ C NMR Signals (ppm) |
|---------------------|---|--|
| 2-Tetradecynol | ~2.3-3.0 (propargylic -CH ₂ -), ~3.4-4.5 (-CH(OH)-) | ~60-95 (alkynyl C≡C), ~55-80 (-C(OH)-) |
| 2-Tetradecanol | ~3.4-4.5 (-CH(OH)-) | ~55-80 (-C(OH)-) |
| E-2-Tetradecen-1-ol | ~3.7-6.5 (vinylic =CH-), ~4.1 (- CH ₂ OH) | ~100-170 (alkenyl C=C), ~60- 70 (-CH ₂ OH) |
| 2-Tetradecanone | ~2.1 (-C(=O)CH ₃), ~2.4 (- CH ₂ C(=O)-) | ~200-215 (carbonyl C=O) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

- **2-Tetradecynol:** The molecular ion peak (M⁺) may be weak or absent. Fragmentation will likely involve cleavage alpha to the hydroxyl group and cleavage of the long alkyl chain.
- **2-Tetradecanol:** Alcohols often exhibit a weak or absent molecular ion peak.^[13] Common fragmentation patterns include α-cleavage (cleavage of the bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule, M-18).^[13] For 2-Tetradecanol, a prominent peak at m/z 45 resulting from α-cleavage is expected.^{[9][14]}
- **E-2-Tetradecen-1-ol:** The molecular ion peak is expected. Fragmentation will be influenced by the double bond and the hydroxyl group.
- **2-Tetradecanone:** Ketones generally show a distinct molecular ion peak. A characteristic fragmentation for methyl ketones is the McLafferty rearrangement, if a gamma-hydrogen is available, and α-cleavage, which would result in a prominent peak at m/z 43 (CH₃CO⁺) and m/z 58 from McLafferty rearrangement.^{[15][16]}

Comparative Mass Spectrometry Data Summary

| Compound | Molecular Weight (g/mol) | Key Fragmentation Pathways | Expected Key Fragments (m/z) |
|---------------------|--------------------------|---|---|
| 2-Tetradecynol | 210.37 | α -cleavage, alkyl chain fragmentation | M-alkyl, fragments from alkyne cleavage |
| 2-Tetradecanol | 214.39 | α -cleavage, dehydration | M-18, 45 |
| E-2-Tetradecen-1-ol | 212.37 | Allylic cleavage, dehydration | M-18, fragments from double bond cleavage |
| 2-Tetradecanone | 212.37 | α -cleavage, McLafferty rearrangement | 43, 58 |

Experimental Protocols

Obtaining high-quality spectroscopic data is contingent upon meticulous experimental technique.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure with the anvil to ensure good contact between the sample and the crystal.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum Collection:** Collect the sample spectrum. The instrument software will automatically subtract the background.
- **Data Processing:** The resulting interferogram is Fourier-transformed to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[17]
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A relaxation delay of at least 5 times the longest T_1 relaxation time should be used for quantitative measurements.[17]
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
 - For quantitative analysis, use an inverse-gated decoupling pulse program to suppress the Nuclear Overhauser Effect (NOE).[17]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final NMR spectrum.

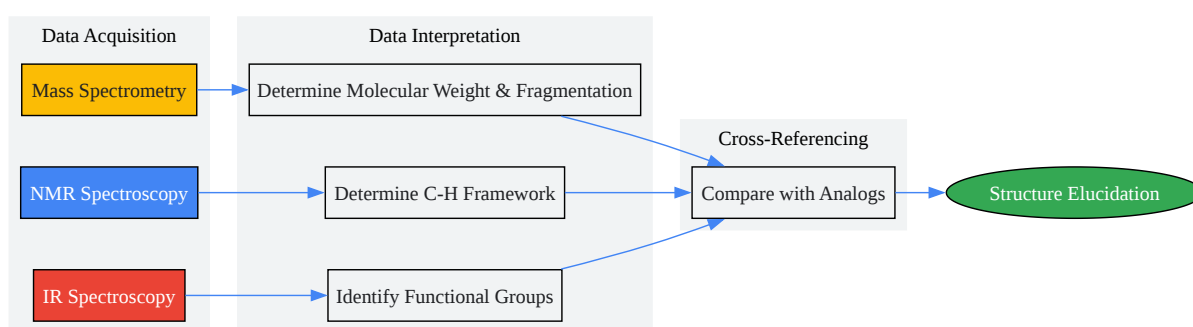
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualizing the Workflow

The logical flow of spectroscopic analysis is crucial for efficient structure elucidation.



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Caption: Workflow for spectroscopic data acquisition, interpretation, and cross-referencing for structure elucidation.

Conclusion

The cross-referencing of spectroscopic data for **2-Tetradecynol** with its saturated, unsaturated, and oxidized analogs provides a robust framework for structural confirmation. Each spectroscopic technique offers a unique piece of the structural puzzle. IR spectroscopy rapidly identifies key functional groups, NMR spectroscopy maps out the intricate carbon-hydrogen framework, and mass spectrometry provides the molecular weight and fragmentation patterns that corroborate the proposed structure. By systematically comparing and contrasting the spectral features, researchers can confidently assign the correct structure to an unknown compound and gain a deeper understanding of how subtle molecular changes are reflected in spectroscopic data.

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